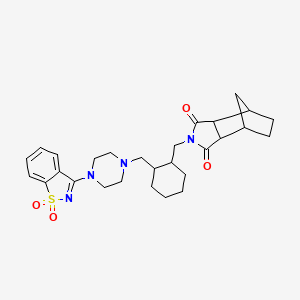![molecular formula C9H17NO7S B13828730 (2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is an Amadori compound, which is a type of compound formed during the Maillard reaction. This reaction typically occurs between reducing sugars and amino acids, leading to the formation of various complex molecules. N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is of particular interest due to its potential biological activities and applications in various fields such as food chemistry, medicine, and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the reaction between D-fructose and L-cysteine. This reaction is typically carried out under mild heating conditions to facilitate the formation of the Amadori compound. The reaction can be represented as follows:
D-fructose+L-cysteine→N-(1-Deoxy-D-fructos-1-yl)-L-cysteine
The reaction conditions often involve heating the mixture at temperatures around 60-80°C for several hours. The pH of the reaction mixture is usually maintained at a slightly acidic to neutral range to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction parameters such as temperature, pH, and reaction time are carefully controlled to ensure consistent product quality and yield. The product is then purified using techniques such as crystallization, filtration, and chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in protein structure and function.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The compound can participate in substitution reactions where the amino group or the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine)
Reduction: Regeneration of free thiol groups
Substitution: Formation of various derivatives with modified functional groups
Aplicaciones Científicas De Investigación
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its implications in food chemistry.
Biology: Investigated for its role in protein glycation and its effects on protein structure and function.
Medicine: Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the food industry to enhance flavor and aroma in processed foods.
Mecanismo De Acción
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves its ability to participate in redox reactions and form stable Amadori products. The compound can interact with various molecular targets, including proteins and enzymes, through its thiol and amino groups. These interactions can lead to modifications in protein structure and function, influencing biological processes such as enzyme activity, signal transduction, and cellular metabolism.
Comparación Con Compuestos Similares
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be compared with other Amadori compounds such as:
- N-(1-Deoxy-D-fructos-1-yl)-glycine
- N-(1-Deoxy-D-fructos-1-yl)-histidine
Uniqueness
- N-(1-Deoxy-D-fructos-1-yl)-L-cysteine : Contains a thiol group, making it unique in its ability to form disulfide bonds and participate in redox reactions.
- N-(1-Deoxy-D-fructos-1-yl)-glycine : Lacks a thiol group, limiting its redox activity.
- N-(1-Deoxy-D-fructos-1-yl)-histidine : Contains an imidazole ring, providing different chemical reactivity and biological functions.
Propiedades
Fórmula molecular |
C9H17NO7S |
|---|---|
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1 |
Clave InChI |
DORRTRFFDBKICV-MLQRGLMKSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C(=O)CN[C@@H](CS)C(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
![(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
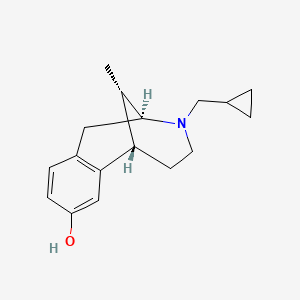
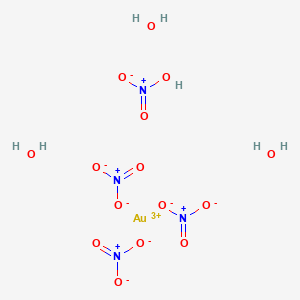
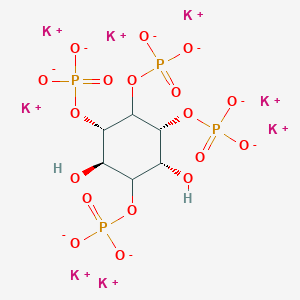
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)
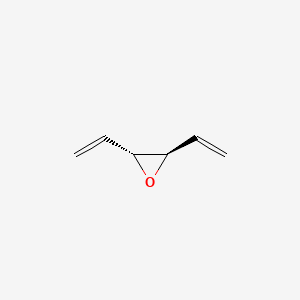

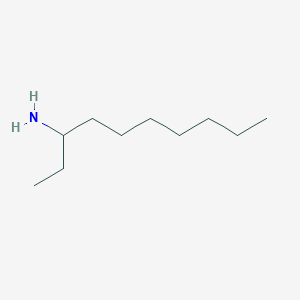
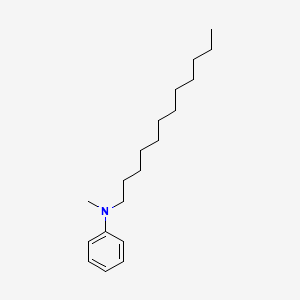
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
